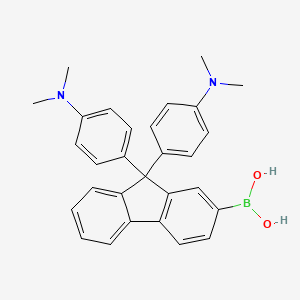
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is a boronic acid derivative that features a fluorene core substituted with dimethylamino groups and boronic acid functionality
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid typically involves the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction involving fluorene and an appropriate alkylating agent.
Introduction of dimethylamino groups: The dimethylamino groups are introduced via a nucleophilic substitution reaction, where the fluorene core reacts with dimethylamine.
Boronic acid functionality:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of boronate esters.
Substitution: Formation of biaryl compounds.
科学研究应用
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Organic Electronics: It is used in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Sensors: The compound’s boronic acid functionality allows it to bind with diols, making it useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: It is explored for its potential in drug delivery systems and as a building block for designing new therapeutic agents.
作用机制
The mechanism of action of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the dimethylamino groups enhance the compound’s electron-donating properties, facilitating its use in organic electronics.
相似化合物的比较
(9,9-Bis(4-hydroxyphenyl)-9H-fluoren-2-yl)boronic acid: This compound features hydroxyl groups instead of dimethylamino groups, making it less electron-donating but more suitable for hydrogen bonding interactions.
(9,9-Bis(4-diphenylamino)phenyl)-9H-fluoren-2-yl)boronic acid: This compound has diphenylamino groups, which provide different electronic properties compared to dimethylamino groups.
Uniqueness: (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is unique due to its combination of boronic acid functionality and strong electron-donating dimethylamino groups, making it highly effective in applications requiring both properties, such as in organic electronics and sensor development.
属性
CAS 编号 |
817642-15-2 |
|---|---|
分子式 |
C29H29BN2O2 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
[9,9-bis[4-(dimethylamino)phenyl]fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C29H29BN2O2/c1-31(2)23-14-9-20(10-15-23)29(21-11-16-24(17-12-21)32(3)4)27-8-6-5-7-25(27)26-18-13-22(30(33)34)19-28(26)29/h5-19,33-34H,1-4H3 |
InChI 键 |
DWAQYSUDERVGHX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


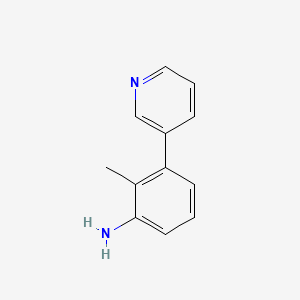
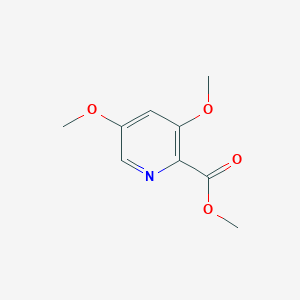
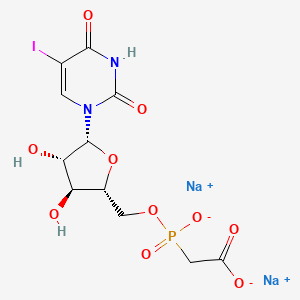
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

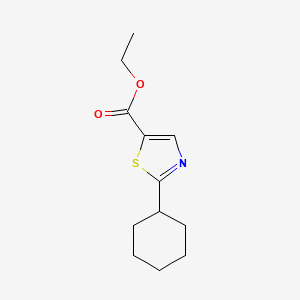


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)


